

# synthesis of 3,5-Dibromo-2-methoxypyridine from 5-bromo-2-methoxypyridine

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## Compound of Interest

Compound Name: 3,5-Dibromo-2-methoxypyridine

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## Synthesis of 3,5-Dibromo-2-methoxypyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of **3,5-Dibromo-2-methoxypyridine** from 5-bromo-2-methoxypyridine, a key transformation in the production of versatile intermediates for the pharmaceutical and agrochemical industries.[1][2] The strategic placement of bromine atoms and a methoxy group on the pyridine ring makes this compound a valuable building block for creating complex molecules.[2] This document outlines a detailed experimental protocol and presents relevant data to support research and development activities.

## Reaction Overview

The synthesis involves the electrophilic bromination of 5-bromo-2-methoxypyridine. The methoxy group at the 2-position and the bromine atom at the 5-position direct the incoming electrophile to the 3-position of the pyridine ring. The reaction is typically carried out using elemental bromine in the presence of a base, such as sodium acetate, in a suitable solvent like acetic acid.

## Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of **3,5-Dibromo-2-methoxypyridine**.

Parameter	Value	Reference
Starting Material	5-bromo-2-methoxypyridine	[3][4]
Reagents	Bromine, Sodium Acetate	[3][4]
Solvent	Acetic Acid	[3][4]
Reaction Temperature	80 °C, then Room Temperature	[3][4]
Reaction Time	4 hours at 80 °C, 12 hours at RT	[3][4]
Yield	62.5% (calculated from reported 10.6 g product from 12.0 g starting material)	[3][4]
<sup>1</sup> H NMR (300 MHz, DMSO-d <sub>6</sub> )	8.20-8.40 (m, 2H), 3.92 (s, 3H)	[3][4]

## Experimental Protocol

This section details the experimental procedure for the synthesis of **3,5-Dibromo-2-methoxypyridine** from 5-bromo-2-methoxypyridine.[3][4]

Materials:

- 5-bromo-2-methoxypyridine (12.0 g, 63.8 mmol)
- Bromine (17.8 g, 111 mmol)
- Sodium acetate (5.23 g, 63.8 mmol)
- Acetic acid (65 mL)
- Ether
- Water

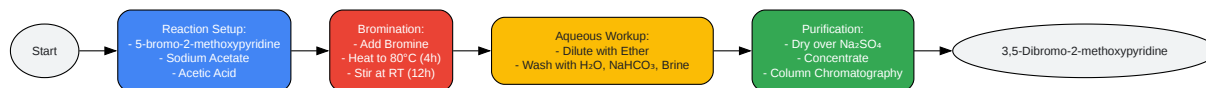
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate
- Petroleum ether
- Ethyl acetate

#### Procedure:

- To a solution of 5-bromo-2-methoxypyridine (12.0 g, 63.8 mmol) and sodium acetate (5.23 g, 63.8 mmol) in acetic acid (65 mL), slowly add bromine (17.8 g, 111 mmol).
- The reaction mixture is stirred at 80 °C for 4 hours.
- The mixture is then allowed to cool to room temperature and stirred for an additional 12 hours.
- Upon completion of the reaction, the mixture is diluted with ether.
- The ethereal solution is washed sequentially with water, saturated sodium bicarbonate solution, and brine.
- The organic layer is separated, dried over anhydrous sodium sulfate, and filtered.
- The solvent is removed under reduced pressure to yield the crude product.
- The crude product is purified by column chromatography using a petroleum ether solution containing 1-5% ethyl acetate as the eluent.
- This procedure yields 10.6 g of **3,5-Dibromo-2-methoxypyridine** as the final product.[\[3\]](#)[\[4\]](#)

## Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of **3,5-Dibromo-2-methoxypyridine**.



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Caption: Workflow for the synthesis of **3,5-Dibromo-2-methoxypyridine**.

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